molecular formula C12H18ClN5O2 B2814943 2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide CAS No. 2411244-33-0

2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide

Cat. No. B2814943
CAS RN: 2411244-33-0
M. Wt: 299.76
InChI Key: XCTDRVBLIMVCKM-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and DNA synthesis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce inflammation and oxidative stress, which are implicated in the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide has several advantages and limitations for laboratory experiments. It is a relatively easy compound to synthesize and can be obtained in high yields. However, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide. One potential direction is the further study of its mechanism of action, which could lead to the development of more effective anticancer and neuroprotective agents. Another direction is the optimization of its synthesis method to improve its yield and solubility. Additionally, the study of its pharmacokinetics and pharmacodynamics could provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide has been achieved using different methods. One of the commonly used methods involves the reaction of 2-chloro-5-nitropyrimidine with 4-dimethylaminomorpholine in the presence of a base, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium catalyst. The resulting compound is then reacted with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-17(2)11-9(15-10(19)7-13)8-14-12(16-11)18-3-5-20-6-4-18/h8H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTDRVBLIMVCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CCl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide

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